2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a pyrazole ring, a phthalazine moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents . The phthalazine moiety is then introduced via a nucleophilic substitution reaction. Finally, the phenylacetamide group is attached through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized derivatives with different substituents on the pyrazole or phthalazine rings.
Scientific Research Applications
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Phthalazine derivatives: Compounds with the phthalazine moiety, used in various chemical and biological applications.
Phenylacetamide derivatives: Compounds with the phenylacetamide group, known for their medicinal properties.
Uniqueness
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H19N5OS/c1-14-12-15(2)26(25-14)20-17-10-6-7-11-18(17)21(24-23-20)28-13-19(27)22-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,22,27) |
InChI Key |
PSHHDWCGOVWLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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